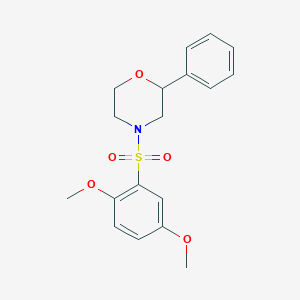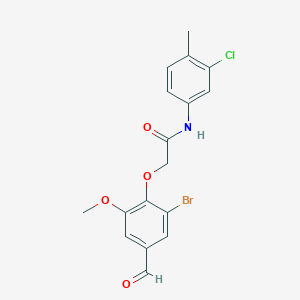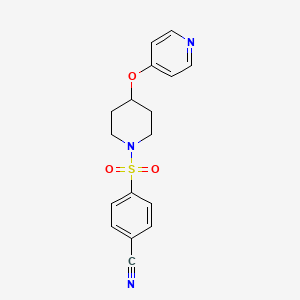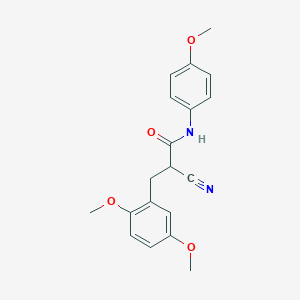
N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that is being developed for the treatment of Huntington's disease (HD). HD is a neurodegenerative disorder that is caused by the expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to the accumulation of toxic protein aggregates in the brain. AMT-130 is designed to target and degrade the mutant huntingtin mRNA, thereby reducing the production of the toxic protein and potentially slowing down the progression of the disease.
Applications De Recherche Scientifique
Antineoplastic Agents
Benzamide derivatives have been studied for their antineoplastic (anti-cancer) properties. For instance, the design and evaluation of certain benzamide compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and apoptosis. These compounds have shown promise as anticancer drugs due to their ability to block cancer cell proliferation and induce cell-cycle arrest and apoptosis (Zhou et al., 2008).
Antiviral Research
Research into benzamide-based compounds has also extended into antiviral applications. A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (subtype H5N1). These findings highlight the potential of benzamide derivatives in developing treatments for viral infections (Hebishy et al., 2020).
Antipsychotic Development
Another application of benzamide derivatives is in the development of antipsychotic medications. Heterocyclic analogues of benzamides have been evaluated for their potential as antipsychotic agents, showing promising in vitro and in vivo activities. These compounds have been assessed for their binding to dopamine D2 and serotonin 5-HT receptors, crucial targets in antipsychotic drug development (Norman et al., 1996).
Anti-inflammatory and Analgesic Research
Benzamide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds have shown high activity in this field, providing a basis for the development of new analgesic and anti-inflammatory drugs. These studies contribute to understanding the structure-activity relationship and optimizing the therapeutic properties of benzamide derivatives (Salgın-Gökşen et al., 2007).
Hyperglycemic-Hypoglycemic Activity
Research into N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, a related class of compounds, has explored their effects on blood glucose levels, revealing both hyperglycemic and hypoglycemic activities. These findings indicate the potential for developing new treatments for diabetes and related metabolic disorders (Yeung & Knaus, 1987).
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-4-3-5-12(8-11)20-13(22)6-7-14(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLKLUBVBRVOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)

![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)
![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)




![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)

